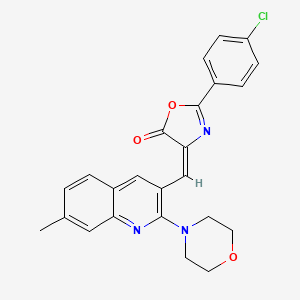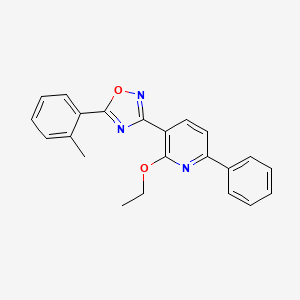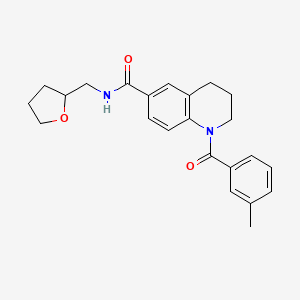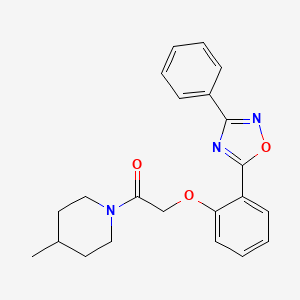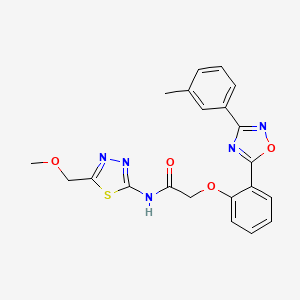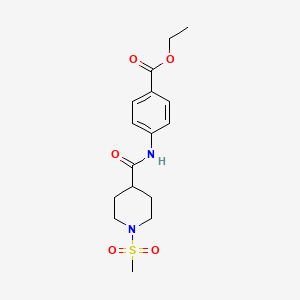
ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, also known as MSV-III, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidine-based molecules and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. One of the primary targets of this compound is the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. Inhibition of this enzyme leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects and can inhibit the activity of certain enzymes involved in inflammation. Furthermore, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is its versatility in different scientific research applications. Its anti-cancer properties make it a potential chemotherapy agent, while its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility, which can make it challenging to work with in laboratory settings.
Direcciones Futuras
There are several future directions for the research and development of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more soluble forms of this compound could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is ethyl 4-(4-formylpiperidin-1-yl)benzoate, which is then reacted with methylsulfonyl chloride to form ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate). The final step involves the conversion of ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxylate) to this compound through the addition of ammonia and acetic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. One of the significant areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential chemotherapy agent.
Propiedades
IUPAC Name |
ethyl 4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-4-6-14(7-5-13)17-15(19)12-8-10-18(11-9-12)24(2,21)22/h4-7,12H,3,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRGASDKKTPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

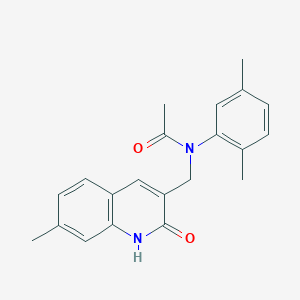


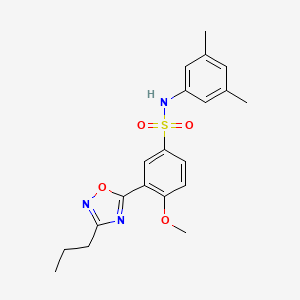
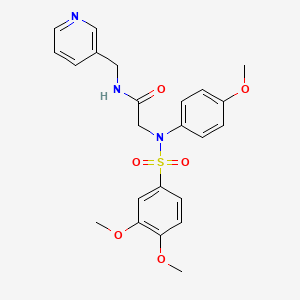
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)
